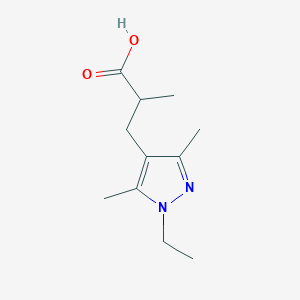
3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a propanoic acid moiety attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a strong base such as sodium hydride or potassium carbonate to introduce the ethyl group.
Methylation: Methyl groups are introduced through the reaction with methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid moiety, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of 3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid derivatives with additional carboxyl or keto groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol: A related compound with a hydroxyl group instead of a carboxylic acid moiety.
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid: Another derivative with a sulfonyl group and a piperidine ring.
Uniqueness
3-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H18N2O2/c1-5-13-9(4)10(8(3)12-13)6-7(2)11(14)15/h7H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
ULJZFTFDECRDRT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)CC(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


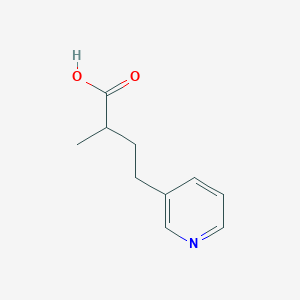
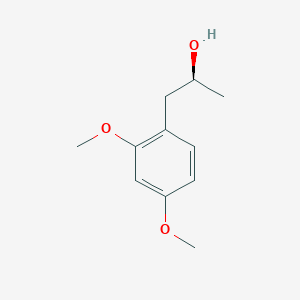
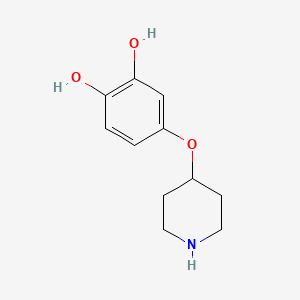
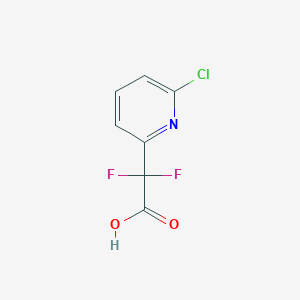

![Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13590737.png)
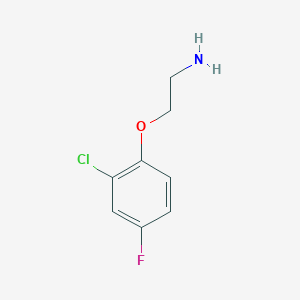
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
![Tert-butyl4-({bicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13590752.png)
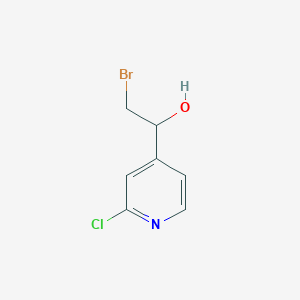
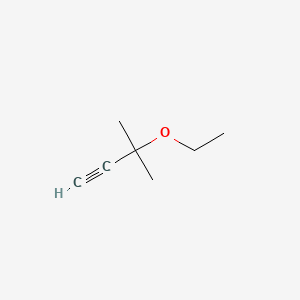

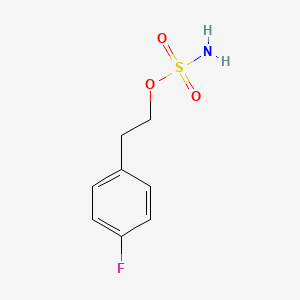
aminehydrochloride](/img/structure/B13590779.png)
